molecular formula C13H21N3O B8109455 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8109455
M. Wt: 235.33 g/mol
InChI Key: XFPAZBPCPKOBPK-UHFFFAOYSA-N
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Description

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a dimethylaminoethyl side chain, and a tetrahydroquinolinone core. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This reaction typically occurs under mild conditions and results in high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the tetrahydroquinolinone core can be reduced to form alcohol derivatives.

    Substitution: The amino and dimethylaminoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohol derivatives, and various substituted quinolinone compounds. These products can be further utilized in chemical synthesis and biological studies.

Scientific Research Applications

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tetrahydroquinolinone core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-amino-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15(2)7-8-16-12-5-4-11(14)9-10(12)3-6-13(16)17/h3,6,11H,4-5,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAZBPCPKOBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CC(CC2)N)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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